

# Iosimenol in Contrast-Enhanced Computed Tomography: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**losimenol** is a next-generation, iso-osmolar, non-ionic dimeric iodinated contrast medium developed for use in contrast-enhanced computed tomography (CE-CT) and other X-ray-based imaging modalities. Its development was driven by the need for a contrast agent with an optimal balance of high iodine concentration for excellent image enhancement, low viscosity for ease of administration, and an iso-osmolar profile to improve patient tolerance and safety. This technical guide provides an in-depth review of **losimenol**, presenting key data on its physicochemical properties, pharmacokinetic profile, and clinical performance in CE-CT, with a focus on quantitative data and experimental methodologies.

### **Physicochemical Properties**

**losimenol** is designed to be isotonic with blood, which is a key factor in its favorable safety profile. A critical advantage of **losimenol** is its lower viscosity compared to other iso-osmolar contrast agents at similar iodine concentrations, which can facilitate rapid injection rates and the use of smaller gauge catheters.[1]

Table 1: Physicochemical Properties of **Iosimenol** in Comparison to Iodixanol



| Property                              | losimenol             | Iodixanol                |
|---------------------------------------|-----------------------|--------------------------|
| Molecular Structure                   | Non-ionic dimer       | Non-ionic dimer          |
| Iodine Concentration (mg I/mL)        | 270, 340              | 270, 320                 |
| Osmolality (mOsm/kg H <sub>2</sub> O) | Iso-osmolar (~290)    | Iso-osmolar (~290)       |
| Viscosity at 20°C (mPa⋅s)             | Lower than Iodixanol  | Higher than Iosimenol    |
| Viscosity at 37°C (mPa⋅s)             | Lower than Iodixanol  | Higher than Iosimenol    |
| Hydrophilicity                        | Extremely hydrophilic | Highly hydrophilic[2][3] |

Note: Specific viscosity values are dependent on the iodine concentration and temperature and are noted to be lower for **losimenol** compared to Iodixanol at equivalent iodine concentrations. [1]

### **Pharmacokinetics and Biotransformation**

**losimenol** exhibits a pharmacokinetic profile characteristic of extracellular fluid contrast agents. It is not metabolized and is rapidly excreted by the kidneys through glomerular filtration.[4][5]

Table 2: Pharmacokinetic Parameters of **losimenol** in Healthy Human Subjects

| Parameter                              | Value (mean ± SD)                         |
|----------------------------------------|-------------------------------------------|
| Distribution Half-life (t1/2α)         | 0.17 ± 0.08 hours (10.2 ± 4.8 minutes)[4] |
| Terminal Elimination Half-life (t1/2β) | 2.01 ± 0.32 hours[4]                      |
| Apparent Volume of Distribution (Vd)   | 0.27 ± 0.05 L/kg[4]                       |
| Metabolism                             | Not metabolized[4][5]                     |
| Excretion                              | Primarily via glomerular filtration[4]    |

## **Clinical Efficacy in Contrast-Enhanced CT**

The efficacy of a contrast agent in CE-CT is primarily determined by its ability to enhance the attenuation of X-rays in target tissues, measured in Hounsfield Units (HU). Clinical studies have



demonstrated that **Iosimenol** provides excellent vascular and organ enhancement.

Table 3: Efficacy of **Iosimenol** (340 mg I/mL) vs. Iodixanol (320 mg I/mL) in Aortic Enhancement in a Phase 2 CT Trial

| Parameter                | losimenol 340                 | lodixanol 320  |
|--------------------------|-------------------------------|----------------|
| Aortic Attenuation (HU)  | Slightly higher               | Slightly lower |
| Statistical Significance | Not statistically significant | -              |

Note: The aortic attenuation was slightly higher with **losimenol** 340 compared to Iodixanol 320, though the difference was not statistically significant.[1]

## **Safety and Tolerability**

**losimenol** has been shown to be well-tolerated in clinical trials.[4][6] The most common adverse event is a feeling of warmth, which is a known effect of iodinated contrast media.[1][6]

Table 4: Adverse Events in a Phase 2 Trial Comparing losimenol and Iodixanol

| Adverse Event     | losimenol (Intravenous)                                               | lodixanol (Intravenous) |
|-------------------|-----------------------------------------------------------------------|-------------------------|
| Feeling of Warmth | 26.2%                                                                 | 31.6%                   |
| Headache          | Reported in 8 patients (across both groups and administration routes) | -                       |
| Nausea            | Reported in 5 patients (across both groups and administration routes) | -                       |
| Pruritus          | Reported in 5 patients (across both groups and administration routes) | -                       |

Data from a Phase 2 trial including both intravenous (CT) and intra-arterial injections.[1]



# **Experimental Protocols**Preclinical Safety Assessment

Standard preclinical studies for iodinated contrast media evaluate potential toxicity and tolerability.

- Erythrocyte Morphology: The effect of the contrast medium on red blood cell shape is assessed, typically by incubating whole blood with the agent and examining the cells under a microscope for any changes from the normal biconcave disc shape.[7]
- Coagulation Studies: The influence on blood clotting is evaluated by measuring parameters such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT) in plasma incubated with the contrast agent.[8]
- Neural Tolerance: This is assessed in animal models, commonly by intracisternal injection in rats.[9] Following administration, animals are observed for any behavioral changes or signs of neurotoxicity.[9]
- Immunosensitizing Potential: This is evaluated using models such as the skin sensitization test in guinea pigs.[10]

## Clinical Trial Methodology for Efficacy and Safety in CE-CT

Phase 2 and 3 clinical trials for new contrast agents typically follow a randomized, controlled, double-blind design.

- Patient Population: Adult patients scheduled for a clinically indicated CE-CT of the body are enrolled. Key inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks.
- Randomization and Blinding: Patients are randomly assigned to receive either the
  investigational contrast agent (Iosimenol) or a comparator (e.g., Iodixanol). Both the patient
  and the investigating radiologist are blinded to the treatment allocation.



- Contrast Administration: A standardized volume and injection rate of the contrast medium are used. For example, 100 mL administered at a mean rate of 2.3 mL/s.[1]
- Efficacy Assessment: The primary efficacy endpoint is typically the degree of contrast enhancement in a target vessel or organ, measured in Hounsfield Units on the CT images.
   Image quality may also be assessed subjectively by blinded readers.[1]
- Safety Assessment: Safety is evaluated by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology and clinical chemistry) at baseline and at specified intervals after contrast administration.[1][6]

## Visualizations

### **Experimental Workflows**

The following diagrams illustrate the typical workflows for a clinical trial of a CT contrast agent and the process of a contrast-enhanced CT scan.





Click to download full resolution via product page

Caption: Workflow of a Randomized Controlled Clinical Trial for a CT Contrast Agent.





Click to download full resolution via product page



Caption: General Workflow of a Contrast-Enhanced Computed Tomography (CE-CT) Procedure.

### Conclusion

**losimenol** represents a significant advancement in the field of iodinated contrast media. Its iso-osmolar nature, combined with a lower viscosity compared to other agents in its class, offers potential benefits in terms of patient safety and ease of use. Clinical data to date have demonstrated its non-inferiority in terms of efficacy and a comparable safety profile to existing iso-osmolar contrast agents. For researchers and professionals in drug development, **losimenol** serves as a benchmark for future innovations in contrast media, highlighting the ongoing pursuit of agents that maximize diagnostic utility while minimizing patient risk.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Intra-arterial and intravenous applications of Iosimenol 340 injection, a new non-ionic, dimeric, iso-osmolar radiographic contrast medium: phase 2 experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties of Iodixanol | Semantic Scholar [semanticscholar.org]
- 3. Physicochemical properties of iodixanol PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Viscosity of iodinated contrast agents during renal excretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Red and white blood cell morphology characterization and hands-on time analysis by the digital cell imaging analyzer DI-60 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of contrast media on blood coagulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of non-ionic X-ray contrast media after intracisternal administration in rats PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Skin Testing for Suspected Iodinated Contrast Media Hypersensitivity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [losimenol in Contrast-Enhanced Computed Tomography: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672088#review-of-iosimenol-in-contrast-enhanced-computed-tomography]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com